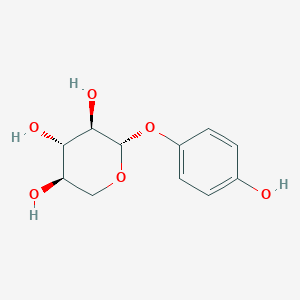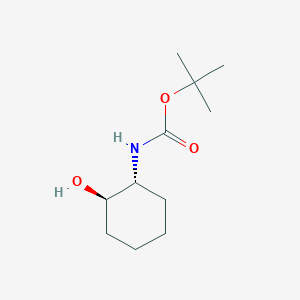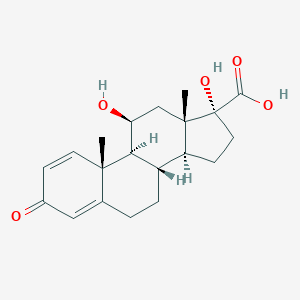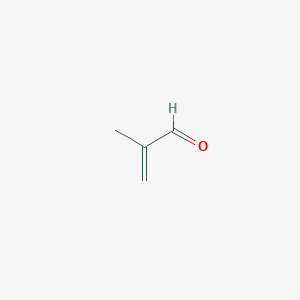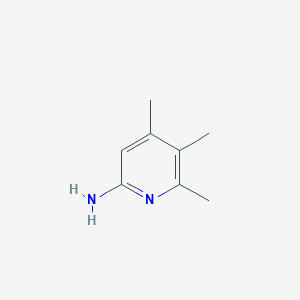
4,5,6-Trimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethylpyridin-2-amine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMPA and has been used in various studies to investigate its mechanism of action and physiological effects.
Applications De Recherche Scientifique
TMPA has been used in various scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In studies on the nervous system, TMPA has been found to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular studies, TMPA has been found to have potential anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis. In cancer studies, TMPA has been found to have potential anti-cancer effects and may be useful in the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of TMPA is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. TMPA may also have anti-inflammatory effects and may inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
TMPA has been found to have a variety of biochemical and physiological effects. In studies on the nervous system, TMPA has been found to protect against neuronal damage and to improve cognitive function. In cardiovascular studies, TMPA has been found to reduce inflammation and to improve vascular function. In cancer studies, TMPA has been found to inhibit cancer cell proliferation and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMPA in lab experiments is that it is relatively easy to synthesize and can be produced in high quantities. Another advantage is that it has a relatively low toxicity profile and is generally well-tolerated in animal studies. One limitation of using TMPA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Another limitation is that it may not be effective in all types of experiments, and its effects may vary depending on the specific conditions of the experiment.
Orientations Futures
There are several future directions for research on TMPA. One area of interest is the potential use of TMPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of TMPA in the treatment of cardiovascular diseases such as atherosclerosis. Additionally, there is interest in investigating the potential anti-cancer effects of TMPA and its potential use in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4,5,6-Trimethylpyridin-2-amine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TMPA, including its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in these areas of research.
Méthodes De Synthèse
TMPA can be synthesized by reacting 2-picoline with formaldehyde and hydrogen gas in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form TMPA. This method of synthesis has been used in several studies and has been found to be effective in producing high-quality TMPA.
Propriétés
Numéro CAS |
142908-13-2 |
|---|---|
Nom du produit |
4,5,6-Trimethylpyridin-2-amine |
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10) |
Clé InChI |
HJKIKWIKFLGJSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)N |
SMILES canonique |
CC1=CC(=NC(=C1C)C)N |
Synonymes |
2-Pyridinamine,4,5,6-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



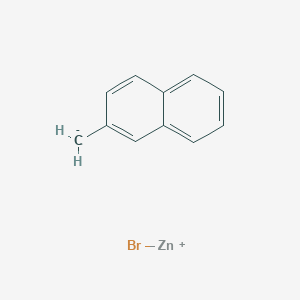
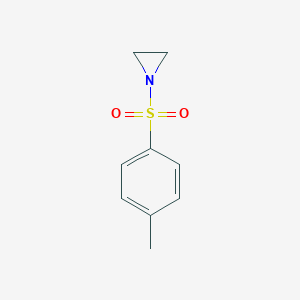
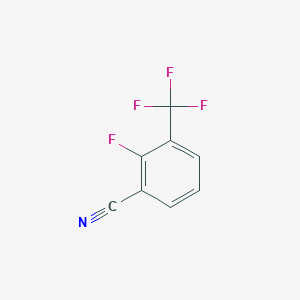
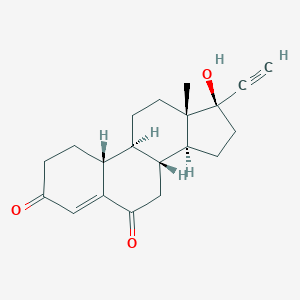
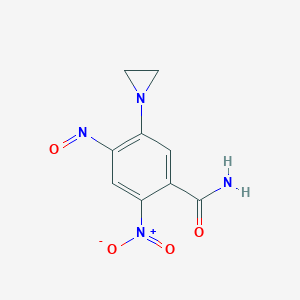
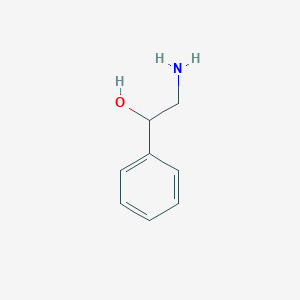
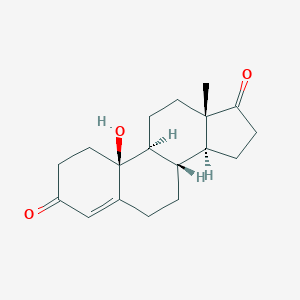
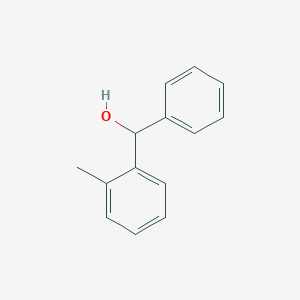
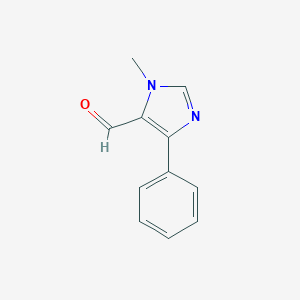
![1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea](/img/structure/B123478.png)
